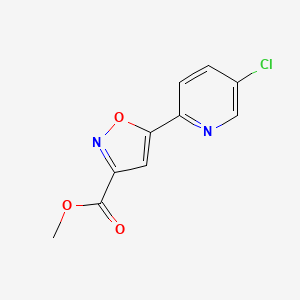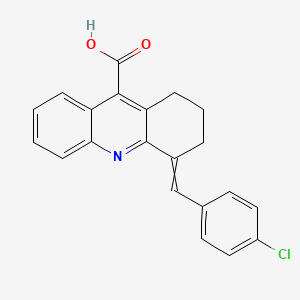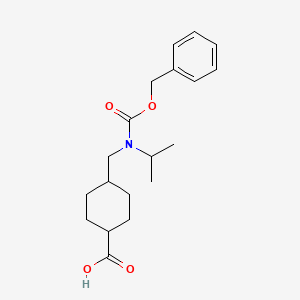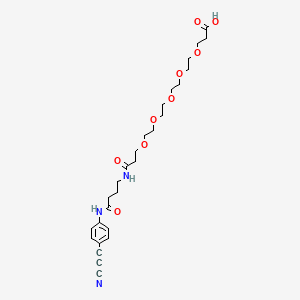
APN-C3-PEG5-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-C3-PEG5-Acid: is a thiol-specific conjugation linker. It contains a thiol-reactive 3-arylpropiolonitrile group and an azide group. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages with cysteine thiol of biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of APN-C3-PEG5-Acid involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with a polyethylene glycol (PEG) spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The PEG spacer increases the solubility of the compound in aqueous media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: APN-C3-PEG5-Acid primarily undergoes thiol-specific conjugation reactions. It reacts with thiol groups in biomolecules to form stable thioether linkages. This reaction is highly specific and does not result in side reactions that are common with other thiol-reactive compounds .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include thiol-containing biomolecules and organic solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the biomolecules .
Major Products: The major products formed from the reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and bioconjugation .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, APN-C3-PEG5-Acid is used as a linker in the synthesis of polymer conjugates. It allows for the attachment of various functional groups to polymers, enhancing their properties and applications .
Biology: In biological research, this compound is used for the targeted coupling of thiol-containing biomolecules. This application is crucial in the study of protein-protein interactions and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: In medicine, this compound is used in the development of drug delivery systems. The stable thioether linkages formed with this compound ensure the controlled release of drugs, improving their efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of various biotechnological products. Its stability and specificity make it an ideal choice for the development of high-quality bioconjugates .
Wirkmechanismus
The mechanism of action of APN-C3-PEG5-Acid involves the formation of stable thioether linkages with thiol groups in biomolecules. The thiol-reactive 3-arylpropiolonitrile group specifically targets the thiol groups, resulting in a stable and specific conjugation. This mechanism ensures the efficient coupling of biomolecules without the risk of side reactions .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG8-t-butyl ester: This compound also contains an azide group and a PEG spacer, but it is used in click chemistry reactions to form stable triazole linkages.
Maleimide-PEG compounds: These compounds are also thiol-reactive but can result in side reactions, unlike APN-C3-PEG5-Acid.
Uniqueness: this compound is unique due to its high specificity and stability in aqueous media. Unlike other thiol-reactive compounds, it does not result in side reactions, making it a preferred choice for bioconjugation applications .
Eigenschaften
Molekularformel |
C27H37N3O9 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[3-[[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H37N3O9/c28-11-1-3-23-5-7-24(8-6-23)30-26(32)4-2-12-29-25(31)9-13-35-15-17-37-19-21-39-22-20-38-18-16-36-14-10-27(33)34/h5-8H,2,4,9-10,12-22H2,(H,29,31)(H,30,32)(H,33,34) |
InChI-Schlüssel |
WEOSKSVIAPJAQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


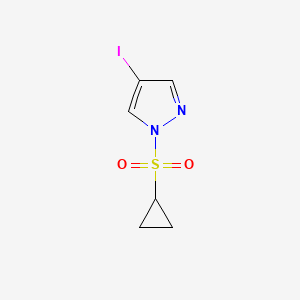

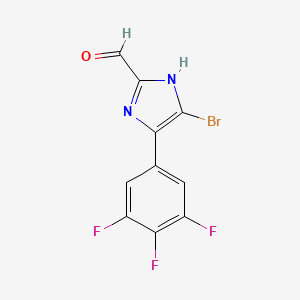
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
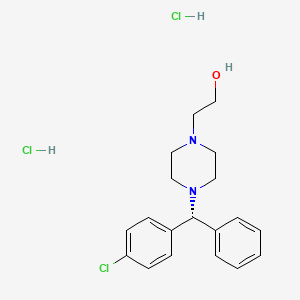
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
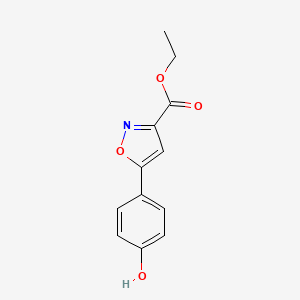
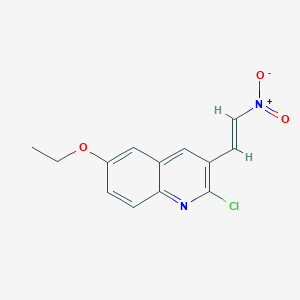
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13712658.png)
